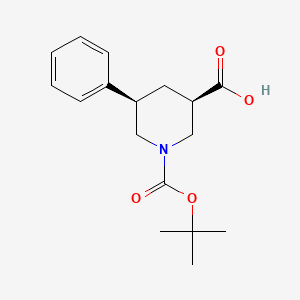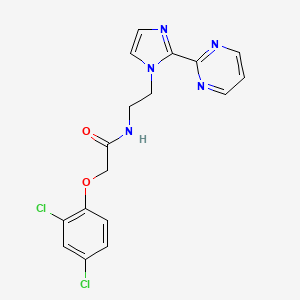![molecular formula C21H17N3O3 B2614573 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 324774-30-3](/img/structure/B2614573.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide” is a complex organic molecule. It contains a benzo[de]isoquinoline ring system, which is a polycyclic aromatic hydrocarbon . The molecule also contains a propanamide group attached to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the benzo[de]isoquinoline . The presence of the amide group could lead to the formation of hydrogen bonds, influencing its physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzo[de]isoquinoline and the amide group. The benzo[de]isoquinoline part of the molecule is likely to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the conjugated system could result in interesting optical properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Research on derivatives of 1,3-dioxo-1H-benzo[de]isoquinolin and pyridine compounds demonstrates their importance in various chemical reactions and syntheses. For example, Sato et al. (1984) investigated the cycloaddition of acylketenes to 1,2- and 1,3-dipolar compounds, leading to the formation of aromatized pyrrolo[2,1-a]isoquinolines and 1,3-oxazinylmethylides, showcasing the potential for creating complex heterocyclic compounds [Masayuki Sato, N. Kanuma, Tetsuzo Kato, 1984]. This kind of reaction is indicative of the compound's utility in synthesizing new heterocyclic structures with potential applications in pharmaceuticals and materials science.
Novel Reactions and Applications
Research by Miller et al. (2010) on dearomatization reactions of N-heterocycles mediated by group 3 complexes highlights the capacity of these reactions to facilitate alkyl migration and dearomatization of N-heterocycles, potentially useful for developing new chemical entities with unique biological or material properties [K. Miller, Bryan N. Williams, D. Benítez, C. Carver, Kevin R. Ogilby, E. Tkatchouk, W. Goddard, P. Diaconescu, 2010].
Catalysis and Synthesis Improvement
The work of Maleki (2014) demonstrates the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines via a one-pot three-component reaction, showcasing the efficiency of superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid as a catalyst. This highlights the compound's relevance in catalyzing reactions to synthesize complex heterocyclic structures efficiently [A. Maleki, 2014].
Medicinal Chemistry Applications
Danao et al. (2021) provide an extensive review on the pharmacological importance of isoquinoline derivatives in modern therapeutics, discussing their biological potentials against a wide range of diseases, which could include compounds structurally related to "3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide" [K. Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, U. Mahajan, 2021].
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18(23-13-14-4-3-10-22-12-14)9-11-24-20(26)16-7-1-5-15-6-2-8-17(19(15)16)21(24)27/h1-8,10,12H,9,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVXNJEGFDTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2614499.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)

![6-(Pyridin-3-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614507.png)

![(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2614510.png)


